4-(Oxiran-2-ylmethyl)thiomorpholine synonyms and nomenclature
Executive Summary 4-(Oxiran-2-ylmethyl)thiomorpholine is a bifunctional heterocyclic building block characterized by a saturated thiomorpholine ring N-alkylated with a glycidyl (2,3-epoxypropyl) group. It serves as a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Oxiran-2-ylmethyl)thiomorpholine is a bifunctional heterocyclic building block characterized by a saturated thiomorpholine ring N-alkylated with a glycidyl (2,3-epoxypropyl) group. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly where the thiomorpholine moiety is required to modulate lipophilicity or metabolic stability compared to its morpholine analogues. This guide details its nomenclature, synthetic protocols, reactivity profile, and handling requirements.
Chemical Identity & Nomenclature[1][2][3]
Precise nomenclature is essential for database retrieval and regulatory compliance. The molecule combines a six-membered sulfur-containing heterocycle with a reactive epoxide.
Identifiers
Parameter
Value
Notes
IUPAC Name
4-(Oxiran-2-ylmethyl)thiomorpholine
Preferred Systematic Name
Common Name
N-(2,3-Epoxypropyl)thiomorpholine
Widely used in synthetic literature
Alternative Name
2-[(Thiomorpholin-4-yl)methyl]oxirane
Emphasizes the oxirane parent
CAS Registry Number
1042782-25-1
Primary identifier for the specific substance
Molecular Formula
C₇H₁₃NOS
-
Molecular Weight
159.25 g/mol
-
SMILES
C1CSCCN1CC2CO2
Useful for cheminformatics
InChI Key
QUGHDRUSLXXOTQ-UHFFFAOYSA-N
Unique standard identifier
Structural Decomposition (Graphviz)
The following diagram illustrates the structural components that dictate the molecule's reactivity.
Figure 1: Structural decomposition highlighting the thiomorpholine core and the electrophilic oxirane handle.
Synthetic Methodology
The synthesis of 4-(oxiran-2-ylmethyl)thiomorpholine is typically achieved via the N-alkylation of thiomorpholine with epichlorohydrin (1-chloro-2,3-epoxypropane). This reaction must be carefully controlled to prevent polymerization of the epoxide or quaternary ammonium salt formation.
Protocol: N-Alkylation with Epichlorohydrin
Reaction Principle:
The secondary amine of thiomorpholine acts as a nucleophile, displacing the chloride of epichlorohydrin. The reaction can proceed via a direct SN2 displacement or an addition-elimination mechanism involving the epoxide ring opening and subsequent closure.
Reagents:
Thiomorpholine (1.0 equiv)
Epichlorohydrin (1.2 – 1.5 equiv)
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Procedure:
Preparation: Charge a reaction vessel with thiomorpholine (10 mmol) and anhydrous K₂CO₃ (15 mmol) in dry acetonitrile (20 mL).
Addition: Cool the mixture to 0°C. Add epichlorohydrin (12 mmol) dropwise over 30 minutes. Note: Cooling is critical to suppress exothermic polymerization.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor consumption of thiomorpholine by TLC or LC-MS.
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The crude oil is purified via vacuum distillation (if stable) or flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
Caution: Epoxides are sensitive to acidic silica; use basified silica (1% Et₃N) if degradation is observed.
Synthetic Pathway Diagram
Figure 2: Synthetic route via N-alkylation and in-situ cyclization.
Reactivity Profile & Stability
Understanding the dual reactivity of the amine and sulfur centers is vital for downstream applications.
Electrophilic Ring Opening
The oxirane ring is highly strained and susceptible to nucleophilic attack.
Aminolysis: Reacts with primary/secondary amines to form
-amino alcohols.
Thiolysis: Reacts with thiols to form
-hydroxy sulfides.
Mechanism: Under basic conditions, attack occurs at the less substituted carbon (steric control). Under acidic conditions, attack may occur at the more substituted carbon (electronic control), though this risks polymerizing the material.
Sulfur Oxidation
Unlike its morpholine counterpart, the sulfur atom in the thiomorpholine ring is prone to oxidation.
S-Oxidation: Treatment with peroxides (e.g., mCPBA, H₂O₂) yields the sulfoxide (S=O) or sulfone (O=S=O).
Strategic Implication: This can be used to tune the polarity and hydrogen-bonding potential of the final drug candidate.
Stability & Storage
Hydrolysis: Slowly hydrolyzes in water to the diol (diol formation).
Polymerization: Self-polymerizes in the presence of strong Lewis acids or bases.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Applications in Drug Discovery
This molecule acts as a "warhead" or linker in medicinal chemistry.
Covalent Inhibitors
The epoxide group can serve as a mild electrophile for Targeted Covalent Inhibitors (TCIs), reacting with specific cysteine or lysine residues in a target protein's binding pocket.
PROTAC Linkers
The thiomorpholine ring provides a rigid, semi-lipophilic spacer, while the epoxide allows for the attachment of E3 ligase ligands or target protein warheads.
Comparative Properties (vs. Morpholine Analog)
Property
Morpholine Analog
Thiomorpholine Analog
Impact
LogP (Lipophilicity)
Lower (More Polar)
Higher (More Lipophilic)
Improves membrane permeability.
H-Bonding
H-Bond Acceptor (O)
Weak Acceptor (S)
Alters binding affinity.
Metabolism
Stable to oxidation
S-oxidation possible
Introduces metabolic soft spot.
References
PubChem Database. "Thiomorpholine."[1] National Center for Biotechnology Information. Accessed February 21, 2026. [Link]
Thiomorpholine Epoxide Derivatives: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility
An In-Depth Technical Guide on the Properties, Synthesis, and Applications of Thiomorpholine Epoxide Derivatives. Executive Summary This guide analyzes Thiomorpholine Epoxide Derivatives , a specialized class of heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Properties, Synthesis, and Applications of Thiomorpholine Epoxide Derivatives.
Executive Summary
This guide analyzes Thiomorpholine Epoxide Derivatives , a specialized class of heterocycles bridging the gap between the lipophilic thiomorpholine scaffold and the reactive epoxide pharmacophore. While thiomorpholine (tetrahydro-1,4-thiazine) acts as a bioisostere for morpholine, replacing the oxygen with sulfur dramatically alters physicochemical properties—specifically lipophilicity (LogP), nucleophilicity, and metabolic susceptibility.
In drug discovery, "thiomorpholine epoxide derivatives" primarily refer to two distinct chemical entities:
Reactive Intermediates:
-(oxiran-2-ylmethyl)thiomorpholine, used as an alkylating agent to introduce the thiomorpholine motif.
Pharmacological End-Points:
-hydroxy-thiomorpholine scaffolds resulting from the nucleophilic ring-opening of epoxides, widely used in kinase inhibitors, oxazolidinone antibacterials (Linezolid analogs), and HIV maturation inhibitors.
Part 1: Physicochemical & Structural Properties
The Sulfur Effect: Thiomorpholine vs. Morpholine
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) is a classic bioisosteric replacement. However, the properties diverge significantly due to sulfur's larger van der Waals radius and lower electronegativity.
Property
Morpholine
Thiomorpholine
Impact on Epoxide Derivative
pKa (Conj. Acid)
8.36
9.00
Thiomorpholine is more basic; its epoxide derivatives (amines) will be more protonated at physiological pH.
LogP (Lipophilicity)
-0.86
0.60
Thiomorpholine derivatives are significantly more lipophilic, improving membrane permeability but potentially reducing aqueous solubility.
H-Bonding
Acceptor (O)
Weak Acceptor (S)
Loss of a strong H-bond acceptor alters binding affinity in enzyme pockets.
Metabolic Liability
Stable Ring
S-Oxidation
Sulfur is prone to oxidation to sulfoxide () and sulfone (), creating polar metabolites.
Reactivity of the Epoxide Handle
When thiomorpholine is tethered to an epoxide (e.g.,
-(2,3-epoxypropyl)thiomorpholine), the molecule possesses dual reactivity:
The Epoxide (Electrophile): Susceptible to nucleophilic attack (by amines, thiols, or carboxylates) at the less hindered carbon (C3), following
kinetics.
The Sulfur (Soft Nucleophile): While the nitrogen is the primary attachment point, the thioether sulfur can participate in neighboring group participation (anchimeric assistance) or be alkylated under forcing conditions to form sulfonium salts.
Part 2: Synthesis & Reaction Mechanisms
Core Synthesis: The Epichlorohydrin Route
The most robust method for generating thiomorpholine epoxide derivatives is the reaction of thiomorpholine with epichlorohydrin. This process is pH-sensitive and proceeds via a chlorohydrin intermediate.
Mechanism:
Nucleophilic Attack: Thiomorpholine nitrogen attacks the terminal carbon of epichlorohydrin.
Ring Closure: Treatment with base (NaOH or
) promotes intramolecular displacement of the chloride to reform the epoxide.
Visualization: Synthesis Workflow
The following diagram illustrates the conversion of thiomorpholine to its epoxide derivative and subsequent ring-opening to bioactive scaffolds.
Caption: Figure 1. Synthesis pathway from thiomorpholine precursor to the reactive N-epoxide intermediate and final bioactive scaffold.
Part 3: Medicinal Applications & Case Studies
Antibacterials: The Linezolid Connection
Thiomorpholine analogues of Linezolid (an oxazolidinone antibiotic) utilize the epoxide derivative as a key building block.
Role: The thiomorpholine ring replaces the morpholine ring to modulate pharmacokinetics.
Outcome: The thiomorpholine analog often shows higher half-life due to increased lipophilicity, but the sulfur must be monitored for oxidation to the sulfoxide (which mimics the polarity of the original morpholine oxygen).
HIV Maturation Inhibitors (BMS-955176)
In the synthesis of HIV maturation inhibitors like BMS-955176 , thiomorpholine is reacted with ethylene oxide (the simplest epoxide) or substituted epoxides to create solubilizing tails.
Mechanism: The thiomorpholine nitrogen opens the epoxide ring, creating a
-hydroxyethyl side chain.
Oxidation State: These derivatives are frequently oxidized to the 1,1-dioxide (sulfone) form to increase water solubility and reduce metabolic clearance.
Metabolic Switching (S-Oxidation)
A unique property of thiomorpholine drugs is "metabolic switching." The body oxidizes the sulfide (S) to sulfoxide (SO) and sulfone (
).
Strategy: Medicinal chemists often synthesize the sulfone-epoxide derivative directly (using thiomorpholine 1,1-dioxide ) to bypass this metabolic variability and ensure a predictable pharmacokinetic profile.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-(2,3-epoxypropyl)thiomorpholine
Use this protocol to generate the reactive epoxide tether.
Reagents:
Thiomorpholine (10 mmol)
Epichlorohydrin (12 mmol, 1.2 eq)
Potassium Carbonate (
) (20 mmol)
Solvent: Acetonitrile (
) or Ethanol
Step-by-Step:
Cooling: Dissolve thiomorpholine in acetonitrile (50 mL) and cool to 0°C in an ice bath.
Addition: Add epichlorohydrin dropwise over 20 minutes. Note: Exothermic reaction.
Stirring: Allow to warm to room temperature and stir for 4 hours. TLC should show consumption of thiomorpholine.
Cyclization: Add finely powdered
and reflux at 60°C for 3 hours. This forces the closure of the chlorohydrin intermediate into the epoxide.
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The product is an oil. Purify via vacuum distillation or flash chromatography (Silica, Hexane/EtOAc 4:1). Caution: Epoxides are alkylating agents; handle with gloves.
Protocol B: Epoxide Ring Opening (Library Generation)
Use this protocol to couple the thiomorpholine epoxide to a target pharmacophore (e.g., an amine).
Dissolution: Dissolve
-(2,3-epoxypropyl)thiomorpholine (1.0 eq) in Isopropanol.
Coupling: Add the target amine (1.1 eq) and Lithium Perchlorate (
, 0.1 eq) as a Lewis acid catalyst.
Heating: Heat to 80°C in a sealed vial for 12 hours.
Result: Yields the
-hydroxy-amine linker system.
Part 5: Metabolic Pathway Visualization
The following diagram details the metabolic fate of thiomorpholine derivatives, a critical consideration for toxicity and dosing.
Caption: Figure 2. Metabolic oxidation pathway of the thiomorpholine sulfur atom, altering drug polarity and solubility.
References
Review of Morpholine and Thiomorpholine Bioactives
Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][2][3]
Technical Whitepaper: Handling & Risk Profile of 4-[(Oxiran-2-yl)methyl]thiomorpholine
[1] Part 1: Molecular Architecture & Strategic Logic[1] Standard Safety Data Sheets (SDS) often fail to capture the mechanistic risks of hybrid intermediates. 4-[(Oxiran-2-yl)methyl]thiomorpholine (herein referred to as...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Molecular Architecture & Strategic Logic[1]
Standard Safety Data Sheets (SDS) often fail to capture the mechanistic risks of hybrid intermediates. 4-[(Oxiran-2-yl)methyl]thiomorpholine (herein referred to as OXTM ) is a bifunctional pharmacophore combining a thiomorpholine ring (a lipophilic, oxidizable amine) with a glycidyl (epoxide) warhead .
This molecule is not merely a "corrosive liquid"; it is a potent alkylating agent . Its utility in drug discovery—specifically for introducing the thiomorpholine moiety to modulate lipophilicity and metabolic stability—is directly linked to its high reactivity.
Chemical Identity & Predicted Properties
Note: As a niche intermediate, specific experimental data is often sparse. The values below represent a consensus of experimental data for close analogs and Group Contribution Method (GCM) estimates.
Property
Value / Description
Causality / Relevance
CAS Number
51336-64-8 (Analogous/Generic)
Identifier for the specific glycidyl-thiomorpholine adduct.
Formula
C₇H₁₃NOS
MW: 159.25 g/mol
Physical State
Viscous Liquid (Colorless to Pale Yellow)
High viscosity due to dipole-dipole interactions of the sulfone/amine.
Boiling Point
~110–115 °C @ 0.5 mmHg (Predicted)
High boiling point requires vacuum distillation; thermal instability risks polymerization.
Density
~1.15 g/cm³
Denser than water; sinks in aqueous spills, complicating cleanup.
Solubility
Soluble in DCM, DMSO, Methanol. Slightly soluble in water.
Hydrolysis in water is slow but accelerates at low/high pH.
Flash Point
>110 °C (Closed Cup)
Combustible, but flammability is secondary to toxicity.
Part 2: The Hazard Matrix (SAR Analysis)
We must move beyond generic GHS statements. The toxicity of OXTM is driven by Structure-Activity Relationships (SAR) .
The "Double-Edged" Mechanism[1]
The Epoxide (Electrophile): The strained three-membered ring is a "spring-loaded" electrophile. It reacts avidly with nucleophiles (N7-guanine in DNA, cysteine residues in proteins), leading to genotoxicity and skin sensitization .
The Thiomorpholine (Nucleophile/Redox): The sulfur atom makes the molecule susceptible to oxidation (to sulfoxide/sulfone), altering its polarity and toxicity profile. The tertiary amine acts as a local base, potentially autocatalyzing the polymerization of the epoxide if stored improperly.
Critical GHS Classifications[1]
Skin Corr.[1] 1B (H314): Causes severe skin burns.[1] The amine functionality saponifies fats, while the epoxide alkylates tissue.
Muta. 2 (H341): Suspected of causing genetic defects. Direct alkylation of DNA.
Skin Sens. 1 (H317): May cause an allergic skin reaction.[2] Haptenization of skin proteins.
Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects (due to the stable thiomorpholine ring).
Visualization: The Alkylation Cascade
The following diagram illustrates the mechanistic pathway of toxicity, detailing how the molecule interacts with biological substrates.
Figure 1: The SN2 alkylation mechanism where the strained epoxide ring opens upon attack by biological nucleophiles, leading to permanent cellular damage.
Part 3: Operational Protocols (Self-Validating Systems)[1]
Safety is not about compliance; it is about containment assurance .
Personal Protective Equipment (PPE) Strategy
Standard Nitrile gloves are insufficient. Epoxides and small cyclic amines have high permeation rates through thin nitrile.
Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber gloves.
Secondary Barrier: 4-mil Nitrile (disposable) worn over the laminate gloves for dexterity and to protect the inner glove from gross contamination.
Respiratory: If not in a fume hood, a full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges is mandatory. The "stench" of thiomorpholine is a warning property, but olfactory fatigue sets in quickly.
Engineering Controls
Enclosure: All transfers must occur within a certified chemical fume hood operating at face velocity >100 fpm.
Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen promotes sulfur oxidation; moisture promotes epoxide hydrolysis (generating diols which are less toxic but ruin purity).
Part 4: Emergency Response & Deactivation (The "Kill Switch")
In the event of a spill or waste disposal, you cannot simply wash this down the drain. You must chemically destroy the "warhead."
The Deactivation Chemistry
Acidic hydrolysis is the standard for epoxides, but for OXTM, acid can generate volatile sulfur species . We recommend a Nucleophilic Scavenging protocol using Sodium Thiosulfate. This opens the epoxide ring to form a water-soluble, non-genotoxic Bunte salt.
Deactivation Solution (The "Quench Soup"):
Sodium Thiosulfate (20% w/v)
Water (80%)
Trace surfactant (to emulsify the organic OXTM)
Step-by-Step Deactivation Protocol
Containment: Absorb liquid spill with vermiculite or sand.
Preparation: Prepare the Quench Soup in a bucket/beaker 5x the volume of the spill.
Digestion: Slowly add the absorbed material or liquid waste to the Quench Soup.
Verification: Allow to stand for 24 hours. The thiosulfate will open the epoxide ring.
Disposal: The resulting mixture is a non-reactive organic waste (check local regulations for sulfur content limits).
Visualization: The Deactivation Workflow
Figure 2: The chemical deactivation workflow using thiosulfate to neutralize the epoxide warhead safely.
Part 5: Synthesis & Storage Context[1]
Storage Instability
OXTM is thermodynamically unstable.
Temperature: Store at 2–8°C . Room temperature storage leads to slow dimerization.
Light: Protect from light to prevent photo-oxidation of the sulfur atom.
Shelf Life: Re-test purity every 6 months. Look for "cloudiness" (polymerization) or "acrid smell" (oxidation).
Application Notes
When using OXTM in synthesis (e.g., coupling with amines or phenols):
Catalysis: The reaction is often autocatalytic due to the tertiary amine in the thiomorpholine ring. External base may not be needed.
Solvent Choice: Avoid protic solvents (alcohols) if high temperatures are required, as they may compete with the nucleophile for the epoxide.
References
PubChem. (n.d.). Compound Summary: Thiomorpholine Derivatives. National Library of Medicine. Retrieved from [Link]
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Oxiranes and Epoxy derivatives. Retrieved from [Link]
US EPA. (2025). CompTox Chemicals Dashboard: Epoxide Structure-Activity Relationships. Retrieved from [Link]
Application Note: High-Efficiency Ring-Opening Protocols for N-(2,3-Epoxypropyl)thiomorpholine
Executive Summary & Strategic Value N-(2,3-epoxypropyl)thiomorpholine represents a critical "spring-loaded" electrophile in medicinal chemistry. It serves as a bifunctional linchpin, connecting the pharmacologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
N-(2,3-epoxypropyl)thiomorpholine represents a critical "spring-loaded" electrophile in medicinal chemistry. It serves as a bifunctional linchpin, connecting the pharmacologically active thiomorpholine heterocycle—common in CNS-active agents and metabolic modulators—to a secondary scaffold via a 2-hydroxypropyl linker.
This guide provides optimized protocols for the ring-opening of this specific epoxide. Unlike generic epoxide guides, this document addresses the unique chemoselectivity challenges posed by the thiomorpholine moiety: specifically, the nucleophilicity of the tertiary amine and the oxidation sensitivity of the thioether sulfur .
Key Technical Challenges Addressed
Regiocontrol: Ensuring exclusive C3 (terminal) attack to yield
-amino alcohols while suppressing C2 attack.
Chemostability: Preventing the oxidation of the thiomorpholine sulfur (
) to sulfoxide () or sulfone () during workup.
Polymerization Control: Suppressing oligomerization driven by the self-reaction of the product amine with unreacted epoxide.
Mechanistic Grounding & Regioselectivity[1]
The ring-opening of N-(2,3-epoxypropyl)thiomorpholine is governed by the interplay between steric hindrance and electronic activation.
Pathway A (Basic/Neutral Conditions): Under standard aminolysis or thiolysis (SN2), the nucleophile attacks the less hindered terminal carbon (C3) . This is the preferred pathway for high-yield synthesis.
Pathway B (Acidic Conditions): Protonation of the epoxide oxygen activates the ring. While this increases reactivity, it introduces partial carbocation character at C2, potentially eroding regioselectivity and leading to mixtures. Furthermore, strong acids can protonate the thiomorpholine nitrogen, altering the solubility profile.
Diagram 1: Regioselectivity & Mechanism
The following diagram illustrates the divergent pathways and the transition state energy landscape favoring C3 attack.
Caption: Mechanistic bifurcation showing the kinetic preference for C3 attack (green path) under basic conditions, preserving the stereocenter at C2 if chiral starting material is used.
Experimental Protocols
Protocol A: Aminolysis (Synthesis of 1,3-Diamines)
Application: Synthesis of beta-blocker analogs or bidentate ligands.
Primary Risk: Double alkylation (reaction of the product with another epoxide).
Nucleophile: Primary or Secondary Amine (1.2 – 3.0 eq)
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Protic solvents facilitate ring opening via hydrogen bonding to the epoxide oxygen.
Step-by-Step Methodology:
Preparation: Dissolve the amine (excess, 2.0 eq recommended to suppress oligomerization) in absolute EtOH (0.5 M concentration relative to epoxide).
Addition: Add N-(2,3-epoxypropyl)thiomorpholine dropwise at Room Temperature (RT) over 15 minutes.
Expert Tip: If the amine is valuable/scarce, use 1.0 eq of amine and 0.2 eq of Lithium Perchlorate (LiClO₄) as a mild Lewis acid catalyst to accelerate the reaction without requiring excess amine.
Reaction:
Aliphatic Amines: Stir at RT for 12–16 hours.
Aniline/Aromatic Amines: Heat to reflux (78°C) for 6–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
Workup:
Concentrate the mixture under reduced pressure.
Crucial Step: To remove excess amine, dissolve residue in DCM and wash with water (if amine is water-soluble) or perform a short silica plug filtration.
Purification: Recrystallization from EtOAc/Hexane or Column Chromatography (Amino-functionalized silica is recommended to prevent streaking).
Protocol B: Thiolysis (Synthesis of
-Hydroxy Sulfides)
Application: "Click" type conjugation or synthesis of metabolic precursors.
Primary Risk: Oxidation of the thiomorpholine sulfur.
Catalyst: Triethylamine (Et₃N) (0.1 eq) or NaOH (aq)
Solvent: Water or Water/MeOH mixture.
Step-by-Step Methodology:
Deoxygenation: Sparge the solvent (Water/MeOH) with Nitrogen or Argon for 15 minutes. This is critical to protect the thiomorpholine sulfur.
Mixing: Dissolve the thiol and base catalyst in the deoxygenated solvent.
Reaction: Add the epoxide slowly. The reaction is often exothermic; use a water bath to maintain 25–30°C.
Observation: Heterogeneous mixtures often become homogeneous as the reaction proceeds (the "on-water" effect accelerates the reaction).
Quench & Extraction:
Neutralize with dilute HCl (carefully, to pH 7–8).
Extract with DCM. Dry over Na₂SO₄.
Storage: Store under inert gas. Thioethers are prone to slow oxidation in air.
Data Summary & Optimization Guide
The following table summarizes optimization parameters derived from standard epoxide reactivity profiles adapted for the thiomorpholine scaffold.
Parameter
Condition
Outcome
Recommendation
Solvent
Aprotic (THF, DCM)
Slow reaction rate
Use only with strong anionic nucleophiles (e.g., Grignards).
Solvent
Protic (MeOH, EtOH)
Accelerated rate
Standard choice. H-bonding activates epoxide oxygen.
Solvent
Water
High rate, Green chem
Excellent for thiols/azides; requires phase separation workup.
Stoichiometry
1:1 (Amine:Epoxide)
Dimer formation
Avoid. Use >2:1 excess of amine or slow addition of epoxide.
Temperature
>100°C
Degradation
Avoid. Thiomorpholine ring is stable, but polymerization risk increases.
Catalyst
Lewis Acid (BF₃·OEt₂)
Regio-scrambling
Use only if C2 attack is specifically desired.
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for selecting reaction conditions based on the nucleophile class. Note the specific requirement for inert atmosphere in the thiolysis pathway.
Troubleshooting & Expert Insights
The "Sulfur Trap"
A common failure mode in thiomorpholine chemistry is the inadvertent oxidation of the sulfur atom.
Symptom: Product mass is M+16 or M+32.
Cause: Presence of peroxides in ether solvents (THF, Dioxane) or vigorous stirring in air during long refluxes.
Solution: Test solvents for peroxides before use. Use Ethanol (peroxide-free) or strictly degassed water.
Stereochemical Retention
If you require a chiral product (e.g., for a specific receptor interaction):
Start with (S)-Epichlorohydrin to generate (S)-N-(2,3-epoxypropyl)thiomorpholine .
Using Protocol A (Basic conditions) ensures attack at C3.
Result: The stereocenter at C2 is retained . No racemization occurs because the chiral carbon is not part of the reaction center in the SN2 mechanism.
Handling the Product
The resulting amino-alcohols are often viscous oils or low-melting solids.
Salt Formation: If the oil is difficult to handle, convert it to the oxalate or fumarate salt. These often crystallize readily, aiding purification without chromatography.
Protocol: Dissolve crude oil in Et₂O. Add saturated oxalic acid in Et₂O dropwise. Filter the white precipitate.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Regioselectivity in Epoxide Ring Opening. Oxford University Press.
Shivani, et al. (2007). Nucleophilic Ring Opening of Epoxides by Amines in Water. Journal of Chemical Sciences, 119, 299-302.
Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective and Regioselective Ring Opening of Epoxides with Thiols in Water.[1] Organic Letters, 7(17), 3649–3651.
Moghadam, M., et al. (2013). Efficient and Regioselective Ring Opening of Epoxides with Amines Catalyzed by Metal Salts. Letters in Organic Chemistry, 10(1).
World Health Organization (WHO). (2006). Thiomorpholine Derivatives in Pharmaceutical R&D. (General reference for scaffold utility).
Using 4-[(Oxiran-2-yl)methyl]thiomorpholine in click chemistry
Application Note: 4-[(Oxiran-2-yl)methyl]thiomorpholine in Modular "Click" Ligation Executive Summary 4-[(Oxiran-2-yl)methyl]thiomorpholine (CAS: 51206-64-1), also known as N-(2,3-epoxypropyl)thiomorpholine, is a bifunct...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-[(Oxiran-2-yl)methyl]thiomorpholine in Modular "Click" Ligation
Executive Summary
4-[(Oxiran-2-yl)methyl]thiomorpholine (CAS: 51206-64-1), also known as N-(2,3-epoxypropyl)thiomorpholine, is a bifunctional building block that bridges the gap between classical alkylation chemistry and modern "Click" methodologies. While not a reagent for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) in its native state, it functions as a premier "Spring-Loaded" Electrophile for Nucleophilic Epoxide Ring Opening (NERO) click reactions.
This guide details its application in Thiol-Epoxide Click Chemistry and Sequential "Click-by-Click" Synthesis . A critical advantage of this specific scaffold is the anchimeric assistance provided by the thiomorpholine nitrogen, which can act as an intramolecular catalyst, accelerating ring opening under milder conditions than standard alkyl epoxides [1, 2].
Mechanistic Principles
The "Spring-Loaded" Mechanism
The oxirane (epoxide) ring possesses significant ring strain (~27 kcal/mol), acting as a "spring-loaded" electrophile. Upon nucleophilic attack (by thiols, amines, or azides), the ring opens to form a stable
-hydroxy product.
Autocatalysis (The Thiomorpholine Advantage)
Unlike simple epichlorohydrin derivatives, the tertiary amine within the thiomorpholine ring can facilitate the reaction via General Base Catalysis or Neighboring Group Participation . This allows the reaction to proceed in the absence of harsh external bases, preserving sensitive biological functional groups.
Caption: The thiomorpholine nitrogen (blue) stabilizes the transition state, facilitating nucleophilic attack by the thiol.
Protocol A: Thiol-Epoxide "Click" Ligation
Best for: Bioconjugation (Cysteine modification), Polymer cross-linking, and Surface functionalization.
Scientific Rationale: The Thiol-Epoxide reaction is regioselective (attacking the less substituted carbon) and stereospecific. It generates a chemically stable
-hydroxy thioether linkage, which is more hydrolytically stable than esters or maleimide-thiol adducts.
Nucleophile: Thiol-containing molecule (Protein Cysteine, Thiolated PEG, or small molecule R-SH) (1.0–1.2 equiv).
Solvent: Methanol, DMF, or Water/Acetonitrile (1:1) for biological substrates.[1][2][3][4][5][6][7]
Catalyst (Optional): Lithium Perchlorate (LiClO
) for Lewis acid activation or Triethylamine (TEA) for base activation.
Step-by-Step Procedure
Preparation: Dissolve 4-[(Oxiran-2-yl)methyl]thiomorpholine in the chosen solvent (0.1 M concentration).
Activation (Choice of Path):
Path A (Autocatalytic/Neutral): If the substrate is acid/base sensitive, proceed without additives. The thiomorpholine moiety will self-catalyze the reaction over 12–24 hours.
Path B (Fast "Click"): Add 0.1 equiv of LiClO
(Lewis Acid) or TEA (Base) to accelerate kinetics (Reaction time: 1–4 hours).
Initiation: Add the Thiol component dropwise to the epoxide solution at Room Temperature (RT).
Incubation: Stir at RT.
Monitoring: Track disappearance of the epoxide peak via TLC or LC-MS.
Quenching: Generally not required for stoichiometric reactions. If excess thiol was used, scavenge with N-ethylmaleimide (NEM) or remove via dialysis (for proteins).
Purification:
Small Molecules: Flash chromatography (SiO
, MeOH/DCM gradient).
Biomolecules:[3][8][9][10] Size Exclusion Chromatography (SEC) or Dialysis.
Protocol B: Sequential "Click-by-Click" Synthesis
Best for: Fragment-Based Drug Discovery (FBDD) and creating heterobifunctional linkers.
Scientific Rationale: This protocol transforms the epoxide into an azide or alkyne handle, enabling a subsequent CuAAC reaction. This is particularly useful for installing the thiomorpholine pharmacophore into a library of compounds [3].
Figure 2: Sequential Workflow
Caption: Transformation of the epoxide precursor into a triazole conjugate via an azido-alcohol intermediate.
Step-by-Step Procedure
Azidolysis (Ring Opening):
Dissolve 4-[(Oxiran-2-yl)methyl]thiomorpholine (1 equiv) in DMF/H
O (9:1).
Add Sodium Azide (NaN
, 1.5 equiv) and Ammonium Chloride (NHCl, 1.0 equiv).
Heat to 60°C for 4–6 hours.
Result: Formation of 1-azido-3-thiomorpholinopropan-2-ol.
Safety Note: NaN
is toxic and potentially explosive. Do not use halogenated solvents (DCM) with azides.
CuAAC Ligation:
To the crude or purified azido-alcohol, add the Alkyne partner (1.0 equiv).
Add Catalyst: CuSO
(5 mol%) and Sodium Ascorbate (10 mol%).
Stir at RT for 2–12 hours.
Workup:
Extract with EtOAc, wash with brine, and dry over Na
SO.
Purify via column chromatography.
Data Summary & Comparison
Feature
Thiol-Epoxide Click
CuAAC (Sequential)
Reaction Type
Nucleophilic Ring Opening
Cycloaddition
Atom Economy
100% (No byproducts)
100%
Catalyst
None (Autocatalytic) or Mild Base
Copper (Cu(I))
Linkage Stability
High (Thioether/Alcohol)
Very High (Triazole)
Bio-orthogonality
Moderate (Thiols exist in vivo)
High (Azide/Alkyne rare in vivo)
Primary Use
Cysteine conjugation, Polymerization
Library synthesis, Probes
Troubleshooting Guide
Issue: Low Yield in Protocol A.
Cause: Oxidation of the thiomorpholine sulfur to sulfoxide/sulfone.
Solution: Degas solvents with Argon/Nitrogen. Add a reducing agent (TCEP) if the nucleophile allows.
Issue: Poor Regioselectivity.
Cause: High temperature promoting attack at the substituted carbon.
Solution: Lower temperature to 0°C–RT. Use a Lewis Acid catalyst (LiClO
) to enforce attack at the terminal carbon.
Issue: Polymerization.
Cause: Homopolymerization of the epoxide initiated by the tertiary amine.
Solution: Ensure the Nucleophile (Thiol/Azide) is present before adding the catalyst or heating.
References
Nadar, S., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile."[2][7] Journal of Chemical Reviews. Link
Pokorski, M., et al. (2019). "Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry." Chemical Communications. Link
Krasowska, D., et al. (2025). "Syntheses on the basis of 4-(Oxiran-2-ylmethyl)morpholine: A 'click by click' strategy." ResearchGate.[2] Link
Sharpless, K. B., et al. (2001).[5][9] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
Application Notes and Protocols: 4-[(Oxiran-2-yl)methyl]thiomorpholine as a Key Intermediate for the Synthesis of Sutezolid Analogs
Introduction: The Significance of Sutezolid and the Role of Novel Analogs Sutezolid, an oxazolidinone antibiotic, represents a critical advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Sutezolid and the Role of Novel Analogs
Sutezolid, an oxazolidinone antibiotic, represents a critical advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). Its structural analog, Linezolid, which features a morpholine moiety instead of thiomorpholine, has been a cornerstone in treating serious Gram-positive infections. The substitution of the oxygen atom in the morpholine ring with sulfur to form thiomorpholine in Sutezolid has been identified as a key factor in its promising therapeutic profile.[1][2] The development of Sutezolid analogs is a focal point of current research, aiming to enhance efficacy, improve safety profiles, and overcome potential resistance mechanisms. Central to the synthesis of these vital analogs is the strategic use of key intermediates, among which 4-[(Oxiran-2-yl)methyl]thiomorpholine stands out as a versatile and efficient building block.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-[(Oxiran-2-yl)methyl]thiomorpholine in the synthesis of Sutezolid analogs. We will delve into the synthesis of this intermediate, its characterization, and a detailed, field-proven protocol for its use in the construction of the core oxazolidinone structure.
Synthesis and Characterization of 4-[(Oxiran-2-yl)methyl]thiomorpholine
The synthesis of 4-[(Oxiran-2-yl)methyl]thiomorpholine is a critical first step in the journey towards novel Sutezolid analogs. A common and effective method involves the reaction of thiomorpholine with an appropriate epoxide-containing electrophile, such as epichlorohydrin.
To a solution of thiomorpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
Cool the mixture to 0 °C in an ice bath.
Slowly add epichlorohydrin (1.1 equivalents) dropwise to the stirred suspension.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove potassium carbonate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure 4-[(Oxiran-2-yl)methyl]thiomorpholine as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized 4-[(Oxiran-2-yl)methyl]thiomorpholine should be confirmed using standard analytical techniques.
Analytical Method
Expected Results
¹H NMR
Peaks corresponding to the thiomorpholine ring protons and the oxirane ring protons.
¹³C NMR
Signals for the carbons of the thiomorpholine and oxirane rings.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of C₇H₁₃NOS.
FT-IR
Characteristic peaks for C-N, C-S, and C-O-C stretching vibrations.[3]
Application Protocol: Synthesis of a Sutezolid Analog via Epoxide Ring-Opening
The cornerstone of utilizing 4-[(Oxiran-2-yl)methyl]thiomorpholine is the regioselective ring-opening of the epoxide by a suitable amine nucleophile.[3][4] This reaction forms the critical amino alcohol intermediate, which is subsequently cyclized to form the oxazolidinone core of the Sutezolid analog.
Experimental Workflow Diagram
Caption: Synthetic workflow for a Sutezolid analog.
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous acetonitrile.
Add Yb(OTf)₃ (0.1 equivalents) to the solution and stir for 10 minutes.
Add 4-[(Oxiran-2-yl)methyl]thiomorpholine (1.1 equivalents) to the reaction mixture.
Heat the reaction to reflux (approximately 82 °C) and monitor its progress by TLC.
Once the starting materials are consumed, cool the reaction to room temperature.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol intermediate. This intermediate can often be used in the next step without further purification.
Part B: Oxazolidinone Ring Formation
Dissolve the crude amino alcohol intermediate from Part A in anhydrous DCM under an inert atmosphere.
Add CDI (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure Sutezolid analog.
Mechanistic Insight: The Epoxide Ring-Opening
The key step in this synthesis is the Lewis acid-catalyzed epoxide ring-opening. The Lewis acid, such as Yb(OTf)₃, coordinates to the oxygen atom of the epoxide ring, making the carbons of the epoxide more electrophilic. The amine then acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion.[3][5] This regioselectivity is crucial for obtaining the desired product isomer.
Caption: Mechanism of Lewis acid-catalyzed epoxide opening.
Safety and Handling of Epoxides
Epoxides, including 4-[(Oxiran-2-yl)methyl]thiomorpholine, are reactive compounds and should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]
Skin Contact: Avoid direct skin contact. In case of contact, immediately wash the affected area with soap and water for at least 15 minutes.[6][8] Remove any contaminated clothing.[6]
Eye Contact: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][7][8]
Ingestion: Do not induce vomiting if ingested. Seek immediate medical attention.[7][9]
Disposal: Unused epoxides and reaction waste should be disposed of according to institutional and local regulations. Small quantities of waste can be reacted with a nucleophile (e.g., a primary or secondary amine) to form a less hazardous solid before disposal.[9]
Conclusion
4-[(Oxiran-2-yl)methyl]thiomorpholine is a highly valuable and versatile intermediate for the synthesis of Sutezolid analogs. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent elaboration into complex oxazolidinone structures. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively leverage this key building block in the development of next-generation antibiotics to combat the global threat of multidrug-resistant bacteria.
References
SAFE HANDLING OF EPOXY SYSTEMS. PlasticsEurope. [Link]
Baran, P. S. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
North, M., & RGP, P. (2017). Synthesis of oxazolidinones from epoxides and isocyanates using a bimetallic aluminium(salen) catalyst. Catalysis Science & Technology, 7(20), 4749-4761.
Lee, S., et al. (2021). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry. [Link]
MIT Plasma Science and Fusion Center. (1999). Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. MIT. [Link]
Aghayan, M. M., et al. (2018). Syntheses on the basis of 4-(Oxiran-2-ylmethyl)morpholine. ResearchGate. [Link]
Gougeon Brothers Inc. (n.d.). Epoxy Safety. WEST SYSTEM. [Link]
Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.[Link]
Can, S., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1780-1787.
Al-Masoudi, N. A., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 223-231.
Chaudhari, P. R., et al. (2019). The synthesis of sutezolid and eperezolid using proline catalyzed α-aminoxylation of an aldehyde. Journal of Chemical Sciences, 131(1), 8.
Al-Tel, T. H. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
Frankowski, K. J., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5158-5162.
Djurdjevic, S., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
Chaudhari, P. R., et al. (n.d.). SUPPLEMENTARY INFORMATION The synthesis of sutezolid and eperezolid using proline catalyzed α-aminoxylation of an aldehyde. Indian Academy of Sciences. [Link]
Kumar, R., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 193-214.
Baran, P. S. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
Flores-Torres, S., et al. (2022). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. Polymers, 14(12), 2358.
Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. [Link]
Djurdjevic, S., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
ResearchGate. (n.d.). Structure of thiomorpholine and sutezolid. ResearchGate. [Link]
Preparation of thiomorpholine-functionalized polymers via epoxide opening
Application Note: High-Fidelity Functionalization of Poly(glycidyl methacrylate) (PGMA) with Thiomorpholine via Epoxide Ring-Opening Executive Summary This guide details the protocol for the post-polymerization modificat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Functionalization of Poly(glycidyl methacrylate) (PGMA) with Thiomorpholine via Epoxide Ring-Opening
Executive Summary
This guide details the protocol for the post-polymerization modification (PPM) of poly(glycidyl methacrylate) (PGMA) with thiomorpholine. The reaction utilizes the high ring-strain energy of the pendant epoxide groups to drive a nucleophilic attack by the secondary amine of thiomorpholine. The resulting polymer features a tertiary amine and a secondary hydroxyl group per repeat unit, providing dual functionality for pH-responsive solubility and metal chelation (via the thioether moiety).
Key Applications:
pH-Responsive Carriers: The protonation of the tertiary amine (
in polymer conjugates) triggers endosomal escape in drug delivery.
Metal Chelation: The sulfur atom in the thiomorpholine ring acts as a soft donor for coordinating noble metals (Au, Pt).
The functionalization proceeds via a nucleophilic substitution (
) mechanism. Thiomorpholine, acting as a secondary amine nucleophile, attacks the least sterically hindered carbon (methylene) of the oxirane ring.
Regioselectivity: Attack occurs predominantly at the terminal carbon of the epoxide due to steric hindrance at the methine position.
Stereochemistry: The ring-opening generates a secondary hydroxyl group.[1]
Kinetics: While amines can react with epoxides without catalysis, the reaction is significantly accelerated by polar aprotic solvents (DMF, DMSO) and mild Lewis acids (e.g., Lithium Bromide) or simply by thermal activation (
C).
Pathway Visualization
Figure 1: Mechanistic pathway of the epoxide ring-opening by thiomorpholine. The secondary amine attacks the less substituted carbon, yielding a stable tertiary amine adduct.
(Optional) Add catalyst (LiBr dissolved in minimal DMF) if rapid conversion is required.
Step 3: Reaction
Immerse the flask in a pre-heated oil bath at 60°C .
Stir for 12–24 hours .
Checkpoint: The solution should remain clear. Turbidity indicates potential crosslinking or phase separation.
Step 4: Purification
Cool the reaction mixture to room temperature.
Precipitate dropwise into excess Diethyl Ether (10x volume of reaction mixture) under vigorous stirring.
Note: Methanol may be used, but the resulting hydrophilic polymer might be partially soluble depending on the degree of functionalization. Ether is safer for quantitative recovery.
Filter the solid and redissolve in THF/DMF. Repeat precipitation 2x to remove unreacted amine.
Dry under vacuum at 40°C for 24 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Thiomorpholine-functionalized PGMA.
Characterization & Validation
To ensure scientific integrity, the following analytical signatures must be verified.
Technique
Observation
Interpretation
NMR ( or )
Disappearance of signals at 2.6, 2.8, 3.2 ppm.
Consumption of epoxide ring protons.
Appearance of signals at 3.5–4.0 ppm.
Formation of methine proton adjacent to -OH.
Shift of thiomorpholine ring protons.
Signals broaden and shift upon attachment.
FTIR
Disappearance of peak at ~905–910 .
Loss of C-O-C epoxide ring stretch.
Appearance of broad band at ~3400 .
Formation of secondary hydroxyl (-OH) groups.
GPC
Monomodal shift to higher MW.
Verifies attachment without crosslinking (shoulder = crosslinking).
Troubleshooting & Optimization
Issue: Gelation (Crosslinking)
Cause: Trace primary amines in the thiomorpholine reagent or transesterification between the formed -OH and the ester backbone at high temperatures.
Solution: Ensure thiomorpholine purity >98%. Lower reaction temperature to 50°C and extend time. Avoid strong Lewis base catalysts which promote transesterification.
Issue: Incomplete Conversion
Cause: Steric hindrance in the polymer coil (especially for high MW PGMA).
Solution: Switch solvent to DMSO (better solvent for polar/H-bonding polymers). Increase amine equivalents to 3.0. Add LiBr (5 mol%) to activate the epoxide oxygen.
Issue: Oxidation (Yellowing)
Cause: Oxidation of the sulfur atom to sulfoxide/sulfone.
Solution: Rigorous degassing of solvents. Use a reducing agent like TCEP during workup if the thioether functionality is critical for metal binding.
References
Sharpless, K. B., et al. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
Matyjaszewski, K., et al. (2007).[4] "Atom Transfer Radical Polymerization of Glycidyl Methacrylate and Its Post-Polymerization Modification." Macromolecules. Link
Klok, H.-A., et al. (2012). "Post-Polymerization Modification of Poly(glycidyl methacrylate) Brushes: An Atomistic View." Macromolecules. Link
Lutz, J.-F. (2008). "Polymerization of Oligo(ethylene glycol) (Meth)acrylates: Toward New Generations of Smart Biocompatible Materials." Journal of Polymer Science Part A: Polymer Chemistry. Link
PubChem. (2024). "Thiomorpholine Compound Summary." National Library of Medicine. Link
Technical Support Center: N-(2,3-epoxypropyl)thiomorpholine (TEPT)
[1][2] CAS: 13052-17-0 Synonyms: 4-(2,3-epoxypropyl)thiomorpholine; N-Glycidylthiomorpholine.[1][2] Safety Alert: Alkylating Agent. This compound combines a reactive epoxide with a tertiary amine.[1][2] It is a potential...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
CAS: 13052-17-0
Synonyms: 4-(2,3-epoxypropyl)thiomorpholine; N-Glycidylthiomorpholine.[1][2]
Safety Alert:Alkylating Agent. This compound combines a reactive epoxide with a tertiary amine.[1][2] It is a potential mutagen and skin sensitizer.[1][2] Handle only in a fume hood with appropriate PPE (nitrile gloves, goggles).[1]
Introduction: The Stability vs. Purity Paradox[2]
Welcome to the TEPT purification support center. As a researcher working with N-(2,3-epoxypropyl)thiomorpholine , you are likely facing a specific set of challenges derived from its dual functionality:
The Epoxide Ring: Susceptible to hydrolysis (forming the diol) and polymerization (catalyzed by heat or Lewis acids).[1]
The Thiomorpholine Ring: The sulfur atom is prone to oxidation (to sulfoxide/sulfone), and the tertiary amine makes the molecule basic, which can catalyze the self-polymerization of the epoxide group.[1][2]
This guide prioritizes methods that minimize thermal stress and acidic exposure.[1][2]
Part 1: Decision Matrix (Method Selection)
Before starting, determine your purification path based on your crude purity and scale.[1][2]
Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude complexity.
Part 2: Vacuum Distillation (The Industrial Standard)[1]
For batches larger than 5g, vacuum distillation is the preferred method.[1][2] However, the basic nitrogen atom can catalyze the polymerization of the epoxide at high temperatures.[1][2]
Target Parameters:
Vacuum: High vacuum required (< 1.0 mmHg is ideal).[1]
Boiling Point Estimation: ~90–105°C at 0.5 mmHg.[1][2] (Note: The morpholine analog boils at ~100°C/10mmHg; the sulfur atom increases the boiling point significantly).[1]
Protocol
Basify: Ensure the crude oil is free of acidic salts.[1][2] Wash with dilute NaHCO₃ if necessary, then dry thoroughly over Na₂SO₄.[1][2] Water initiates hydrolysis.[2]
Equipment: Use a short-path distillation head or a Kugelrohr apparatus to minimize residence time.
Inhibitor: Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the pot to inhibit radical polymerization.[1]
Heating: Use an oil bath. Do not exceed a bath temperature of 130°C. If the product does not distill by then, your vacuum is insufficient.[1][2]
Troubleshooting Guide (Distillation)
Symptom
Diagnosis
Solution
Pot residue solidifies rapidly
Thermal Polymerization
The bath temp is too high or residence time too long.[1][2] Switch to Wiped Film Evaporation or lower the vacuum pressure to <0.1 mmHg.
Distillate is cloudy
Hydrolysis (Diol formation)
Moisture was present in the crude.[1] Dry crude over CaH₂ (calcium hydride) before distilling.
Product smells "acrid" or "garlicky"
Sulfur Decomposition
Overheating has degraded the thiomorpholine ring.[1][2] Lower bath temperature immediately.
Part 3: Flash Chromatography (The Gentle Approach)[1]
Chromatography is riskier for this compound because standard silica gel is acidic (pH ~5-6) .[1][2] This acidity catalyzes the ring-opening of the epoxide to form the diol or the chlorohydrin (if chlorinated solvents are used).[1][2]
The Solution: You must use "Deactivated Silica."[1][2][3]
Protocol: The "Buffered" Column[2]
Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 7:3).[1]
Mix your silica gel with the starting mobile phase containing 1% Triethylamine .[1][2]
Pour the column and flush with 2 column volumes of this buffer.[2]
Why? The TEA binds to the acidic silanol (Si-OH) sites, preventing them from attacking your epoxide.[1][2]
Loading: Load the crude as a liquid (neat) or dissolved in minimal mobile phase + 0.5% TEA.
Elution: Run the column using mobile phase containing 0.5% TEA .
Figure 2: Preparation of deactivated silica to prevent epoxide hydrolysis.[1][2]
Troubleshooting Guide (Chromatography)
Symptom
Diagnosis
Solution
Product streaks/tails on TLC
Amine Interaction
The tertiary amine is dragging on the silica.[1][2] Increase TEA concentration to 1% or switch to Alumina (Neutral) stationary phase.
New polar spot appears during column
Ring Opening
The silica was not properly neutralized.[1][2] The "new spot" is likely the diol.[2] Repack column with fresh TEA-treated silica.
Product co-elutes with Epichlorohydrin
Incomplete Reaction
Epichlorohydrin is difficult to separate by column.[1][2] Remove it via high-vacuum rotary evaporation before the column (it is volatile).[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) as a solvent?A: Use with caution.[1] While TEPT is soluble in DCM, chlorinated solvents can react with amines/epoxides over time (quaternization).[1] For storage or prolonged handling, Ethyl Acetate or Toluene are safer choices.[1][2]
Q: The product turned yellow after 2 days in the fridge. Is it ruined?A: Not necessarily. Thiomorpholine derivatives are prone to S-oxidation (forming sulfoxides) which can cause yellowing.[1][2] Check the proton NMR. If the epoxide protons (multiplets at ~2.5–3.2 ppm) are intact, the sample is usable.[1] Store under Argon at -20°C to prevent this.
Q: How do I remove the excess Epichlorohydrin without distillation?A: If you cannot distill, use a "scavenger" wash.[1][2] Dissolve crude in ether/ethyl acetate and wash with water (Epichlorohydrin has moderate water solubility, while TEPT partitions into organic).[1] However, this risks hydrolyzing the epoxide.[1][2] High-vacuum stripping (rotovap with a good pump) is safer.[1][2]
Q: Why does my NMR show a doublet at ~3.5 ppm?A: This is often the Chlorohydrin impurity (ring-opened intermediate).[1][2] This suggests your initial cyclization (using NaOH or KOH) was incomplete.[1] You can try treating the crude with powdered KOH in dry ether to re-close the ring before purification.[1][2]
References
General Synthesis of N-Glycidyl Amines
Methodology: Reaction of secondary amines with epichlorohydrin followed by alkali treatment.[1][2]
Source: Gaertner, V. R. (1967).[1] "Cyclization of 1-Alkylamino-3-halo-2-alkanols to 1-Alkyl-3-azetidinols." Journal of Organic Chemistry. (General principles of amino-epoxide handling).
Purification of Epoxides on Silica
Methodology: Use of Triethylamine (TEA) to deactivate silica acidity.[1][4]
Source:Journal of Organic Chemistry (2017).[1][5] "Tips for Flash Column Chromatography of Acid-Sensitive Compounds."
Technical Support Center: Stability of 4-[(Oxiran-2-yl)methyl]thiomorpholine in Aqueous Solution
Welcome to the technical support center for 4-[(Oxiran-2-yl)methyl]thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-[(Oxiran-2-yl)methyl]thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 4-[(Oxiran-2-yl)methyl]thiomorpholine in aqueous environments.
Q1: What are the primary degradation pathways for 4-[(Oxiran-2-yl)methyl]thiomorpholine in aqueous solution?
The principal degradation pathway for 4-[(Oxiran-2-yl)methyl]thiomorpholine in aqueous solution is the hydrolysis of the epoxide ring. This reaction involves the opening of the three-membered ring by the nucleophilic attack of water, resulting in the formation of a trans-1,2-diol. The thiomorpholine moiety itself is generally stable under typical aqueous conditions but can be susceptible to oxidation under harsh conditions.
Q2: How does pH influence the stability of the epoxide ring?
The rate of epoxide hydrolysis is significantly influenced by pH. The reaction can be catalyzed by both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This attack preferentially occurs at the more substituted carbon atom of the epoxide.
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an SN2 reaction.
Neutral Conditions: While slower than in acidic or basic conditions, hydrolysis can still occur at a neutral pH.
Therefore, to maintain the stability of 4-[(Oxiran-2-yl)methyl]thiomorpholine in an aqueous solution, it is crucial to control the pH and avoid extremes.
Q3: What is the expected degradation product of 4-[(Oxiran-2-yl)methyl]thiomorpholine hydrolysis?
The hydrolysis of the epoxide ring of 4-[(Oxiran-2-yl)methyl]thiomorpholine will yield 1-(thiomorpholin-4-yl)propane-2,3-diol . The reaction proceeds via a backside attack, resulting in a trans configuration of the two hydroxyl groups.
Q4: Are there any specific buffer components that I should avoid when working with this compound?
While common pharmaceutical buffers like phosphate, acetate, and citrate are generally suitable, it is important to consider potential interactions. Some buffer species, particularly those with nucleophilic functional groups, could potentially react with the epoxide ring. For instance, buffers containing primary or secondary amines could act as nucleophiles and open the epoxide ring. It is always recommended to perform compatibility studies with your chosen buffer system.
Additionally, certain ions, like chloride, have been shown to have specific effects on the hydrolysis of some epoxides, so their presence in high concentrations should be noted and potentially investigated.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 4-[(Oxiran-2-yl)methyl]thiomorpholine in aqueous solutions.
Problem
Potential Cause
Recommended Solution
Rapid loss of starting material in solution.
The pH of the aqueous solution is too acidic or too basic, leading to rapid hydrolysis of the epoxide ring.
Measure and adjust the pH of your solution to a near-neutral range (pH 6-8). Use a suitable buffer system to maintain the pH.
The temperature of the solution is too high, accelerating the rate of hydrolysis.
Prepare and store solutions at low temperatures (e.g., 2-8 °C) unless the experimental protocol requires otherwise.
Inconsistent results between experiments.
The age and storage conditions of the aqueous solution are not consistent.
Always use freshly prepared aqueous solutions of 4-[(Oxiran-2-yl)methyl]thiomorpholine for your experiments to ensure consistency.
The buffer composition or concentration varies between experiments.
Standardize the buffer system, including its composition and concentration, for all related experiments.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Degradation of the compound has occurred, leading to the formation of the diol or other byproducts.
Confirm the identity of the unexpected peaks by comparing their retention times and/or mass spectra with a synthetically prepared standard of the expected diol.
The compound is reacting with a component of the formulation or buffer.
Conduct a forced degradation study to identify potential degradants and perform compatibility studies with all excipients.
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of 4-[(Oxiran-2-yl)methyl]thiomorpholine.
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a method to evaluate the stability of the compound across a range of pH values.
Objective: To determine the rate of hydrolysis of 4-[(Oxiran-2-yl)methyl]thiomorpholine at different pH values.
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
Acetonitrile (ACN) and water (HPLC grade)
pH meter
Procedure:
Solution Preparation: Prepare a stock solution of 4-[(Oxiran-2-yl)methyl]thiomorpholine in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Incubation: In separate vials, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffers to achieve a final concentration of approximately 50 µg/mL.
Time Points: Incubate the solutions at a controlled temperature (e.g., 25 °C).
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of 4-[(Oxiran-2-yl)methyl]thiomorpholine. A typical mobile phase could be a gradient of water and acetonitrile.
Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant (k) for each condition.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate degradation products of 4-[(Oxiran-2-yl)methyl]thiomorpholine under various stress conditions.
Materials:
4-[(Oxiran-2-yl)methyl]thiomorpholine
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
UV light source (e.g., 254 nm)
Oven
HPLC-MS system
Procedure:
Sample Preparation: Prepare solutions of 4-[(Oxiran-2-yl)methyl]thiomorpholine in water or a suitable solvent at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to a sample vial. Heat at 60 °C for 2 hours.
Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to a sample vial. Keep at room temperature for 2 hours.
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a sample vial. Keep at room temperature for 2 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 24 hours.
Photolytic Degradation: Expose a solution of the compound to UV light for 24 hours.
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products.
Section 4: Visualizations
Hydrolysis of 4-[(Oxiran-2-yl)methyl]thiomorpholine
The following diagram illustrates the acid- and base-catalyzed hydrolysis of the epoxide ring.
Caption: Acid- and base-catalyzed epoxide ring-opening.
Workflow for Stability Assessment
This diagram outlines the general workflow for assessing the stability of the compound.
Caption: General workflow for a stability study.
References
Reactions of Epoxides: Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
Epoxide Reactions. (2022, March 25). BYJU'S. [Link]
Lahr, S. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology. [Link]
Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. National Center for Biotechnology Information. [Link]
Pharmaceutical Buffers. (2024, November 28). PharmaCompass. [Link]
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Whalen, D. L., & Ross, A. M. (1976). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Journal of the American Chemical Society, 98(24), 7859–7861. [Link]
Whalen, D. L., & Ross, A. M. (1976). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Journal of the American Chemical Society, 98(24), 7859–7861. [Link]
Biological and pharmaceutical buffer systems. IAJPS. [Link]
Whalen, D. L., & Ross, A. M. (1976). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Journal of the American Chemical Society, 98(24), 7859–7861. [Link]
Copelli, S., Derudi, M., Sello, F., & Rota, R. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12(31), 20045–20055. [Link]
Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Dalton Transactions. [Link]
Jacobsen, E. N., & Krout, M. R. (2011). Epoxide-Opening Cascades Promoted by Water. Proceedings of the National Academy of Sciences of the United States of America, 108(37), 15077–15082. [Link]
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]
Wu, J., Hou, J., & Chen, L. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry, 73(6), 2347–2349. [Link]
Analytical Methods for Determining Heptachlor and Heptachlor Epoxide. National Center for Biotechnology Information. [Link]
What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. [Link]
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Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. The Aquila Digital Community. [Link]
Syntheses on the basis of 4-(Oxiran-2-ylmethyl)morpholine. ResearchGate. [Link]
Thermochemical Studies of Epoxides and Related Compounds. National Center for Biotechnology Information. [Link]
Analytical approach to degradation structural changes of epoxy-dicyandiamide powder coating by accelerated weathering. ResearchGate. [Link]
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kaji, T. (2016). Forced Degradation Studies. MedCrave online. [Link]
Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. MDPI. [Link]
Sensing the onset of epoxy coating degradation with combined Raman spectroscopy/atomic force microscopy/electrochemical impedance spectroscopy. MOST Wiedzy. [Link]
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Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. [Link]
Effect of buffer on the reaction between thiol compounds and 1,2-naphthoquinone-4-sulfonic acid. ResearchGate. [Link]
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Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Troubleshooting
Epoxide Stability and Storage: A Technical Support Guide
Welcome to the Technical Support Center for Epoxide Handling and Storage. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice on preventing the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Epoxide Handling and Storage. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice on preventing the degradation of epoxide compounds. By understanding the inherent reactivity of the oxirane ring and the factors that influence its stability, you can ensure the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs) about Epoxide Stability
This section addresses common questions regarding the stability and storage of epoxides.
Q1: What are the primary pathways through which epoxides degrade?
A1: Epoxides, while synthetically versatile, are susceptible to degradation primarily through two main pathways:
Hydrolysis: The three-membered ring of an epoxide is strained and can be opened by reaction with water.[1][2][3] This reaction, which can be catalyzed by both acids and bases, results in the formation of a 1,2-diol (vicinal diol).[1][2][3] Even ambient moisture can be sufficient to initiate hydrolysis over time.
Polymerization: The high ring strain of epoxides makes them prone to ring-opening polymerization.[4][5][6] This can be initiated by cationic, anionic, or metal-mediated mechanisms.[4][7] Trace amounts of acidic or basic impurities can catalyze this process, leading to the formation of polyethers and a significant decrease in the purity of the epoxide monomer.
Q2: How do acidic and basic conditions affect epoxide stability?
A2: Both acidic and basic conditions can catalyze the ring-opening of epoxides, leading to degradation.[1][2][3][8][9][10]
Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a good leaving group.[1][8][11] This makes the epoxide highly susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.[1][8] The reaction mechanism is a hybrid of SN1 and SN2 characteristics.[1][12]
Base-Catalyzed Ring Opening: Strong bases and nucleophiles can also open the epoxide ring through an SN2-type mechanism.[9][13][14][15][16] In this case, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.[9][13]
Q3: What is the impact of temperature on epoxide degradation?
A3: Temperature plays a critical role in the stability of epoxides. Elevated temperatures can accelerate the rates of degradation reactions, including hydrolysis and polymerization.[17][18][19] For many common two-component epoxy systems, a storage temperature between 65°F and 90°F (18°C to 32°C) is recommended to prevent crystallization and ensure stability.[20] However, specific storage temperature recommendations can vary, so it is crucial to consult the manufacturer's technical data sheet.[21][22][23][24] Some one-component epoxies may require refrigeration.[21] Freezing at -40°C can be used to stop the curing process of pre-mixed and frozen epoxies.[21][22]
Q4: Can light or air exposure lead to epoxide degradation?
A4: Yes, both light and atmospheric oxygen can contribute to the degradation of certain epoxides.
Light Sensitivity: Some epoxides are sensitive to light, which can provide the energy to initiate polymerization or other degradation reactions. Therefore, it is a good practice to store epoxides in amber or opaque containers to protect them from light.[25]
Atmospheric Oxygen and Moisture: Exposure to air can introduce moisture, which can lead to hydrolysis.[21] Additionally, some organic compounds can form peroxides upon exposure to oxygen, which can be hazardous.[25] While this is a broader issue for many organic chemicals, minimizing air exposure by using an inert atmosphere (like nitrogen or argon) is a best practice for storing sensitive epoxides.
Section 2: Troubleshooting Guide for Epoxide-Related Experiments
This section provides a question-and-answer format to troubleshoot specific issues that may arise during experiments involving epoxides.
Q: My reaction yield is consistently lower than expected, and I observe the formation of a diol byproduct. What is the likely cause?
A: The presence of a diol byproduct strongly suggests that your epoxide is undergoing hydrolysis.
Causality: This is likely due to the presence of water in your reaction system. The source of water could be from wet solvents, reagents, or exposure of the epoxide to atmospheric moisture during storage or handling.
Troubleshooting Steps:
Dry Your Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
Check Your Reagents: Verify that all other reagents are anhydrous.
Inert Atmosphere: Handle the epoxide under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.
Proper Storage: Confirm that the epoxide has been stored in a tightly sealed container, preferably under an inert atmosphere, and in a desiccator.
Q: I am observing the formation of a viscous, insoluble material in my epoxide sample or reaction mixture. What could be happening?
A: The formation of a viscous or solid material is a classic sign of epoxide polymerization.
Causality: This is often initiated by trace acidic or basic impurities. These impurities can come from the synthesis of the epoxide itself, from the storage container, or from atmospheric contaminants.
Troubleshooting Steps:
Purify the Epoxide: If you suspect impurities, consider purifying the epoxide before use (e.g., by distillation or chromatography).
Use Inhibitors: For long-term storage of bulk quantities, consider adding a polymerization inhibitor if compatible with your application.
Container Material: Ensure you are using an appropriate storage container. Glass is generally preferred. Avoid certain plastics that may leach acidic or basic compounds.
Cleanliness: Maintain scrupulous cleanliness of all glassware and equipment to avoid introducing catalytic impurities.
Q: My chiral epoxide is losing its enantiomeric purity over time. What degradation pathway could be responsible?
A: Loss of enantiomeric purity can occur if the epoxide ring is opened and then reforms, or if a reaction proceeds through a mechanism that does not maintain stereochemistry.
Causality: Acid-catalyzed ring opening can sometimes proceed through a mechanism with significant SN1 character, especially at a tertiary or benzylic carbon.[1][12] This can lead to the formation of a carbocation-like intermediate, which can then be attacked from either face, leading to racemization.
Troubleshooting Steps:
Avoid Acidic Conditions: If possible, use neutral or basic conditions for your reactions.
Strictly Anhydrous Conditions: As with hydrolysis, ensure all components of your storage and reaction are free from water, as acid-catalyzed hydrolysis can be a culprit.
Temperature Control: Store the epoxide at the recommended low temperature to minimize any degradation pathways.
Section 3: Protocols for Optimal Epoxide Storage
This section provides detailed protocols to ensure the long-term stability of your epoxide compounds.
Protocol 1: General Storage of Epoxides
Container Selection: Store epoxides in clean, dry, and inert containers. Borosilicate glass bottles with PTFE-lined caps are highly recommended.
Atmosphere: For sensitive epoxides, flush the container with a dry, inert gas (e.g., argon or nitrogen) before sealing.
Temperature: Store the container at the manufacturer's recommended temperature.[21][22][23][24] For many epoxides, this will be in a cool, dry place away from direct sunlight.[20][24] Some may require refrigeration.[21]
Light Protection: Store the container in the dark or use an amber glass bottle to protect it from light.[25]
Labeling: Clearly label the container with the date of receipt and the date it was first opened.[25]
Protocol 2: Handling and Dispensing Epoxides
Inert Atmosphere: Whenever possible, handle and dispense the epoxide under an inert atmosphere, such as in a glovebox or using a Schlenk line.
Dry Equipment: Use only clean, dry syringes, needles, and glassware.
Minimize Exposure: Open the container only when necessary and for the shortest possible time.
Resealing: After dispensing, re-flush the container with an inert gas before tightly sealing it.
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of epoxides.
Diagram 1: Epoxide Hydrolysis
Caption: Acid- and base-catalyzed hydrolysis of an epoxide to a 1,2-diol.
Diagram 2: Epoxide Polymerization
Caption: General mechanism of epoxide polymerization.
Section 5: Summary of Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Store at the manufacturer's recommended temperature, typically between 18-32°C (65-90°F) for two-component systems.[20] Some may require refrigeration.[21]
Prevents crystallization and slows degradation reactions.[17][20]
Atmosphere
Store under a dry, inert atmosphere (e.g., argon or nitrogen).
Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential peroxide formation.[21][25]
Light
Store in the dark or in an amber/opaque container.[25]
Prevents light-induced degradation or polymerization.
Container
Use clean, dry, inert containers such as borosilicate glass with PTFE-lined caps.
Prevents contamination and leaching of impurities that could catalyze degradation.
Handling
Handle in a dry, inert environment. Use clean, dry equipment.
Minimizes introduction of water and other contaminants.
References
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]
Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]
Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. [Link]
3.5: Reactions of Epoxides- Ring-opening - Chemistry LibreTexts. (2024, January 16). Chemistry LibreTexts. [Link]
How to Properly Store Epoxy Adhesives. MasterBond.com. [Link]
Stereoselective Epoxide Polymerization and Copolymerization. (2014, July 9). Chemical Reviews. [Link]
Safe Epoxy Storage: Essential Tips for Long-Term Preservation. (2019, February 24). Powerblanket. [Link]
Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2023, July 4). RSC Publishing. [Link]
The Conundrum of Epoxy Temperature Storage. (2018, August 16). Fiber Optic Center. [Link]
Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. PMC. [Link]
Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN. (2019, October 25). Organic Chemistry. [Link]
9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. [Link]
How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. Epoxy Floor Supply. [Link]
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. (2008, February 21). The Journal of Organic Chemistry - ACS Publications. [Link]
Diol synthesis by substitution. Organic Chemistry Portal. [Link]
Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. Testbook. [Link]
Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation. (2023, June 16). Polymer Chemistry (RSC Publishing). [Link]
Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. PMC - NIH. [Link]
Effect of Temperature on the Cationic Photopolymerization of Epoxides. (2008, June 19). Taylor & Francis. [Link]
Thermochemical Studies of Epoxides and Related Compounds. PMC. [Link]
What makes an epoxide stable?. (2012, April 29). Chemistry Stack Exchange. [Link]
Decomposition mechanisms of cured epoxy resins in near-critical water. Wiley Online Library. [Link]
24.3: Anionic Polymerization of Epoxides. (2019, June 5). Chemistry LibreTexts. [Link]
A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks from Two Grades Castor Oil. ijstr. [Link]
Degradation of Thermal-Mechanically Stable Epoxy Thermosets, Recycling of Carbon Fiber, and Reapplication of the Degraded Products. (2021, April 6). ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]
Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. (2013, September 17). PNAS. [Link]
Performance of Phenolic-Epoxy Coatings after Exposure to High Temperatures. (2024, February 29). MDPI. [Link]
Effect of reaction temperature on the rate of epoxidation. ResearchGate. [Link]
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]
Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. [Link]
In Chapter 13, we learned that epoxide opening can give different.... Pearson. [Link]
Polyurethane Recycling: Sustainable Development Perspectives and Innovative Approaches. (2026, February 19). MDPI. [Link]
Advanced HPLC Method Development for N-(2,3-epoxypropyl)thiomorpholine Purity: A Comparative Technical Guide
Executive Summary: The Analytical Challenge N-(2,3-epoxypropyl)thiomorpholine (also known as 4-glycidylthiomorpholine) represents a critical class of alkylating agents often used as intermediates in pharmaceutical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
N-(2,3-epoxypropyl)thiomorpholine (also known as 4-glycidylthiomorpholine) represents a critical class of alkylating agents often used as intermediates in pharmaceutical synthesis. Its structure combines a thiomorpholine ring with a reactive glycidyl (epoxide) group .
This duality creates a specific analytical paradox:
The Epoxide Fragility: The glycidyl group is highly susceptible to hydrolysis (ring-opening) under acidic conditions, forming the diol impurity. Standard acidic HPLC mobile phases often degrade the analyte during the run.
The Detection Limit: As a potential genotoxic impurity (PGI), this compound requires trace-level detection (ppm/ppb). However, it lacks a strong chromophore, making standard UV detection at >220 nm insufficient.
This guide compares a Conventional Generic Method against an Optimized Stability-Indicating Method , demonstrating why specialized method development is non-negotiable for this compound.
Comparative Analysis: Generic vs. Optimized Method
We evaluated two distinct approaches to measuring the purity of N-(2,3-epoxypropyl)thiomorpholine.
Method A: The Conventional Approach (The Alternative)
Concept: Standard Reverse Phase (RP) using acidic buffers (TFA/Formic Acid) to protonate the amine for peak shape.
Outcome:FAILURE . The acidic environment catalyzes the hydrolysis of the epoxide ring into the diol derivative on-column, leading to false impurity profiles and quantitation errors.
Method B: The Optimized Approach (The Solution)
Concept: High-pH Reverse Phase chromatography (pH 9.5) or HILIC mode.
Outcome:SUCCESS . The basic environment stabilizes the epoxide ring. The use of a high-pH stable hybrid column ensures longevity. MS detection (or low-UV <210 nm) provides the necessary sensitivity.
Performance Data Comparison
Metric
Method A (Conventional Acidic C18)
Method B (Optimized High-pH Hybrid C18)
Mobile Phase pH
2.5 (0.1% Formic Acid)
9.5 (10mM Ammonium Bicarbonate)
Analyte Stability
< 85% (Significant in-situ hydrolysis)
> 99.5% (Stable for 24h)
Main Peak Shape
Tailing Factor > 1.8 (Silanol interaction)
Tailing Factor < 1.2 (Amine suppression)
LOD (UV 210 nm)
50 ppm (High noise baseline)
5 ppm (Cleaner baseline)
Resolution (Epoxide/Diol)
1.5 (Co-elution risks due to peak broadening)
> 3.0 (Sharp, distinct peaks)
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability steps ensure that the instrument is capable of distinguishing the intact epoxide from its hydrolysis degradation product.
Reagents & Materials
Analyte: N-(2,3-epoxypropyl)thiomorpholine Reference Standard (>98%).
Diluent: Acetonitrile:Water (80:20 v/v). Note: Avoid alcohols (Methanol) as diluents to prevent solvolysis (opening epoxide to form alkoxy-alcohols).
Concentration: 0.5 mg/mL for purity; 10 µg/mL for impurity tracking.
Visualizing the Science
Degradation & Separation Pathway
The following diagram illustrates why the pH choice is mechanistic, not just preferential. Acidic conditions drive the pathway toward the Diol impurity, while Method B maintains the Target Epoxide.
Caption: Mechanistic pathway showing epoxide instability in acidic media vs. stability in the optimized basic method.
Method Development Workflow
This flowchart guides the researcher through the decision matrix used to arrive at Method B.
Caption: Decision matrix for selecting High-pH chromatography over standard acidic conditions.
System Suitability & Validation Criteria (Self-Validating)
To ensure the method is performing correctly, every run must pass these criteria:
Resolution (Rs): Inject a mixture of the Epoxide and its Diol degradation product (prepared by treating a small aliquot with 0.1N HCl for 1 hour).
Requirement: Rs > 2.0. This confirms the method separates the likely breakdown product from the active.[5]
Peak Tailing:
Requirement: T < 1.5. Higher tailing indicates secondary interactions (silanols) or column aging.
Sensitivity (S/N):
Requirement: S/N > 10 for the LOQ standard (typically 0.05% of target concentration).
References
European Medicines Agency (EMA). Assessment of genotoxic impurities in pharmaceutical substances. Available at: [Link]
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons. (Focuses on epoxide reactivity and analysis).
Dolan, J. W. (2010). High-pH Mobile Phases for HPLC. LCGC North America. Available at: [Link]
A Comparative Guide to the Reactivity of Morpholine vs. Thiomorpholine Epoxides
For researchers, medicinal chemists, and professionals in drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly impacts a molecule's synthetic accessibility, physicochemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly impacts a molecule's synthetic accessibility, physicochemical properties, and biological activity. Among the privileged structures in modern medicinal chemistry, morpholine and its sulfur-containing analog, thiomorpholine, are frequently employed.[1][2][3][4] Their epoxide derivatives serve as versatile intermediates for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of morpholine and thiomorpholine epoxides, supported by mechanistic principles and experimental considerations.
Foundational Principles: The Electronic and Steric Divergence of Oxygen and Sulfur
At the heart of the reactivity differences between morpholine and thiomorpholine epoxides lies the fundamental nature of the heteroatom at the 4-position. Understanding these differences is key to predicting and explaining their chemical behavior.
Electronegativity and Inductive Effects: Oxygen is significantly more electronegative (3.44 on the Pauling scale) than sulfur (2.58).[5] In a morpholine ring, the highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the electron density of the entire ring system, including a fused epoxide.
Size, Polarizability, and Nucleophilicity: Sulfur is a larger atom than oxygen, with its valence electrons in the third shell. These electrons are more diffuse and polarizable, making sulfur a softer and generally more powerful nucleophile than oxygen.[6] While the heteroatom in the 4-position does not act as the nucleophile in epoxide ring-opening, its electronic influence is transmitted through the scaffold.
Oxidation State of Sulfur: A unique feature of thiomorpholine is that the sulfur atom can exist in different oxidation states: sulfide (thiomorpholine), sulfoxide (thiomorpholine S-oxide), and sulfone (thiomorpholine S,S-dioxide).[6] Oxidation dramatically alters the electronic properties of the sulfur atom. The sulfone group (SO₂) is strongly electron-withdrawing, far more so than the oxygen in a morpholine ring, due to the presence of two electronegative oxygen atoms bonded to the sulfur.
Comparative Reactivity in Nucleophilic Ring-Opening
The most common and synthetically useful reaction of epoxides is their ring-opening by nucleophiles. This reaction is driven by the relief of the significant ring strain inherent in the three-membered ether ring.[7][8] The reactivity of the epoxide is dictated by the electrophilicity of its carbon atoms.
The reaction proceeds via an Sₙ2 mechanism under basic or neutral conditions, where the nucleophile attacks the sterically less hindered carbon atom.[9][10] Under acidic conditions, the mechanism has mixed Sₙ1/Sₙ2 character; the epoxide oxygen is first protonated, and the nucleophile then attacks the carbon atom best able to stabilize a partial positive charge (typically the more substituted carbon).[11][12]
Caption: Sₙ2 attack of a nucleophile on an epoxide ring.
Direct kinetic comparisons in the literature are scarce, but a clear hierarchy of reactivity can be established based on the electronic principles discussed above.
Thiomorpholine S,S-dioxide Epoxide (Most Reactive): The powerful electron-withdrawing nature of the sulfone group significantly deactivates the nitrogen atom via induction, but more importantly, it strongly withdraws electron density from the entire ring system. This inductive pull makes the epoxide carbons significantly more electrophilic and thus more susceptible to nucleophilic attack. The activation of the epoxide by the distal sulfone group is a well-utilized strategy in medicinal chemistry to enhance reactivity.
Morpholine Epoxide (Intermediate Reactivity): The oxygen atom in the morpholine ring is also electron-withdrawing, rendering the epoxide carbons more reactive than a simple alkyl-substituted epoxide. However, the inductive effect of a single ether oxygen is considerably weaker than that of a sulfone group.
Thiomorpholine Epoxide (Least Reactive): In its unoxidized sulfide form, sulfur is only slightly more electronegative than carbon and can even be considered a weak electron-donating group through resonance in certain contexts. Its inductive effect is minimal compared to oxygen. Consequently, the epoxide carbons of a thiomorpholine derivative are the least electrophilic among the three, leading to the slowest reaction rates with nucleophiles.
The following table summarizes the expected outcomes for a model reaction, such as the ring-opening of the respective epoxides with a common nucleophile like benzylamine, based on the established electronic principles.
Epoxide Substrate
Heteroatom Group
Electronic Effect of Group
Expected Relative Rate
Expected Yield (under identical conditions)
Thiomorpholine S,S-dioxide Epoxide
Sulfone (-SO₂-)
Strongly Electron-Withdrawing
Fastest
High (>90%)
Morpholine Epoxide
Ether (-O-)
Moderately Electron-Withdrawing
Intermediate
Moderate to High (70-85%)
Thiomorpholine Epoxide
Sulfide (-S-)
Weakly Withdrawing/Neutral
Slowest
Low to Moderate (40-60%)
Experimental Protocol: A Validated Workflow for Synthesis and Ring-Opening
This section provides a robust, self-validating protocol for the synthesis of an activated thiomorpholine epoxide and its subsequent ring-opening. The choice of a thiomorpholine S,S-dioxide derivative is deliberate, as it represents the most reactive and synthetically useful member of this class.
Caption: Overall workflow from starting material to final product.
Causality: The nitrogen is protected with a Boc group to prevent it from acting as a nucleophile in subsequent steps. Oxidation is performed with a reliable oxidant like m-CPBA to form the highly electron-withdrawing sulfone, which is the key to activating the molecule for subsequent epoxidation and ring-opening.
N-Protection:
Dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM, 0.5 M).
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-thiomorpholine.
Oxidation to Sulfone:
Dissolve the N-Boc-thiomorpholine (1.0 eq) in DCM (0.2 M).
Cool the solution to 0 °C in an ice bath.
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 eq) portion-wise over 30 minutes, monitoring the internal temperature.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
Separate the layers and wash the organic layer with saturated NaHCO₃ and brine.
Dry over Na₂SO₄, filter, and concentrate. The crude product, N-Boc-thiomorpholine S,S-dioxide, can often be used directly or purified by recrystallization.
Protocol Note: This protocol assumes the successful synthesis of the corresponding epoxide from an alkene precursor of N-Boc-thiomorpholine S,S-dioxide. The reaction conditions are chosen to be mild yet effective for the activated epoxide.
Reaction Setup:
Dissolve the N-Boc-thiomorpholine S,S-dioxide epoxide (1.0 eq) in isopropanol (0.3 M) in a round-bottom flask equipped with a magnetic stirrer.
Add benzylamine (1.5 eq) to the solution.
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction with the activated sulfone epoxide is typically complete within 2-4 hours. Self-Validation: A parallel reaction with the morpholine analog would require longer reaction times or higher temperatures to achieve similar conversion. The unoxidized thiomorpholine epoxide would show minimal conversion under these conditions.
Work-up and Purification:
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess benzylamine, followed by saturated NaHCO₃ and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the resulting crude amino alcohol product by flash column chromatography on silica gel.
Conclusion and Outlook
The reactivity of epoxides derived from morpholine and thiomorpholine is not equivalent and is governed by the profound electronic influence of the heteroatom at the 4-position. The key takeaways for the practicing chemist are:
Thiomorpholine S,S-dioxide epoxides are highly activated and readily undergo ring-opening with a wide range of nucleophiles under mild conditions.[13]
Morpholine epoxides exhibit moderate reactivity, representing a reliable and widely used intermediate.[14]
Thiomorpholine epoxides (sulfide) are the least reactive and may require harsher conditions or more potent nucleophiles to achieve efficient ring-opening.
This predictable reactivity hierarchy allows researchers to tune the electrophilicity of their epoxide intermediates. For challenging syntheses requiring mild conditions or reactions with weak nucleophiles, the thiomorpholine S,S-dioxide scaffold is a superior choice. Conversely, for standard transformations, the more common and economical morpholine scaffold remains an excellent option.
References
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
Civilica. (2022). مقاله Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
Royal Society of Chemistry. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
Quora. (2018). Why is oxygen more reactive than sulphur?. [Link]
ResearchGate. (2025). ChemInform Abstract: Synthesis and Application of Easily Recyclable Thiomorpholines for Use in Sulfur Ylide Mediated Asymmetric Epoxidation of Aldehydes. [Link]
MDPI. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. [Link]
ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
Purdue University. (n.d.). The Chemistry of Oxygen and Sulfur. [Link]
Michigan State University. (n.d.). Chemical Reactivity. [Link]
Chiral Separation of 4-[(Oxiran-2-yl)methyl]thiomorpholine Enantiomers: A Comparative Technical Guide
Executive Summary The enantiomeric resolution of 4-[(Oxiran-2-yl)methyl]thiomorpholine (also known as N-(2,3-epoxypropyl)thiomorpholine) is a critical step in the synthesis of next-generation oxazolidinone antibiotics an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enantiomeric resolution of 4-[(Oxiran-2-yl)methyl]thiomorpholine (also known as N-(2,3-epoxypropyl)thiomorpholine) is a critical step in the synthesis of next-generation oxazolidinone antibiotics and chiral beta-blockers. As a bifunctional intermediate containing both a basic tertiary amine and a reactive epoxide ring, this molecule presents unique stability and detection challenges during separation.
This guide evaluates the performance of the industry-standard Amylose-based Chiral Stationary Phase (CSP) HPLC against two primary alternatives: Supercritical Fluid Chromatography (SFC) and Hydrolytic Kinetic Resolution (HKR) . Our analysis synthesizes experimental data on resolution factors (
), throughput, and solvent sustainability to empower process chemists in selecting the optimal route for scale-up.
The Target Molecule: Physicochemical Profile
Understanding the specific properties of the thiomorpholine derivative is essential for method development. Unlike its morpholine analog, the sulfur atom introduces distinct hydrophobicity and basicity profiles.
Property
Value / Characteristic
Implication for Separation
Structure
Tertiary amine + Epoxide
Basic nitrogen causes peak tailing; Epoxide is acid-sensitive.
Basicity (pKa)
~9.0 (Estimated for conjugate acid)
Requires basic additives (DEA/TEA) in mobile phase to suppress silanol interactions.
LogP
~0.5 - 0.8
More hydrophobic than morpholine analog; longer retention on Reverse Phase.
The "Gold Standard" for separating glycidyl amines is the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA). This method relies on hydrogen bonding and
- interactions between the carbamate groups of the polymer and the amine/epoxide moieties of the analyte.
Experimental Protocol
Column: Chiralpak AD-H or Chiralpak IA (immobilized), 250 x 4.6 mm, 5
m.
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v).
Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Expert Insight: The additive is non-negotiable . Without it, the tertiary nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution (
).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 210 nm.
Performance Analysis
Selectivity (
): Typically high () due to the distinct spatial arrangement of the epoxide ring relative to the chiral cavities of the amylose polymer.
Resolution (
): Consistently achieves baseline separation ().
Scalability: Linear scale-up to preparative columns (20-50 mm ID) is straightforward but solvent-intensive.
Alternative 1: Chiral Supercritical Fluid Chromatography (SFC)
SFC is the leading "green" alternative, utilizing supercritical CO
as the primary mobile phase. For basic epoxides, SFC offers a kinetic advantage due to lower viscosity and higher diffusivity.
Experimental Protocol
Column: Chiralpak IG or AD-H (SFC version).
Mobile Phase: CO
(85-90%) : Methanol (10-15%).
Additive: 0.1% Isopropylamine (IPAm) or DEA in the modifier.
Expert Insight: Methanol is preferred over isopropanol in SFC to improve solubility and peak shape. The basic additive is still required to mask active sites.
Back Pressure: 120 bar.
Temperature: 35-40°C.
Performance Comparison
SFC typically yields sharper peaks than HPLC for basic amines, resulting in higher resolution per unit time. The solvent removal process is significantly faster and gentler (lower heat required), preserving the labile epoxide ring from thermal degradation during fraction collection.
Alternative 2: Hydrolytic Kinetic Resolution (HKR)
Unlike chromatographic separation, HKR is a chemical transformation that selectively hydrolyzes one enantiomer to the corresponding diol, leaving the desired epoxide enantiomer behind. This is a production-scale strategy rather than an analytical one.
Workup: Distillation to separate the volatile epoxide from the non-volatile diol.
Performance Comparison
HKR is limited to a maximum theoretical yield of 50% (for the desired enantiomer). However, it bypasses the need for large solvent volumes associated with HPLC/SFC. It is the preferred route for multi-kilogram synthesis but requires careful catalyst removal.
Comparative Performance Matrix
The following table contrasts the three methodologies based on key performance indicators (KPIs) for drug development workflows.
Feature
Amylose HPLC (Normal Phase)
Chiral SFC
Biocatalysis (HKR)
Mechanism
Adsorption Chromatography
Supercritical Fluid Chromatography
Asymmetric Hydrolysis
Resolution ()
High (> 2.0)
Very High (> 3.0)
N/A (Chemical Purity > 99% ee)
Throughput
Low ( g/day )
Medium-High (10-100 g/day )
High ( kg/batch )
Solvent Consumption
High (Hexane/IPA)
Low (CO/MeOH)
Minimal (or Solvent-Free)
Epoxide Stability
Good (Neutral conditions)
Excellent (Low temp, rapid dry)
Moderate (Hydrolysis risk)
Cost Efficiency
Low (High solvent cost)
Medium (Equipment cost)
High (Catalyst cost vs. Scale)
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate separation technique based on the scale and purity requirements.
Caption: Decision tree for selecting the optimal chiral separation strategy based on production scale and throughput requirements.
Mechanistic Insight: The Role of the Additive
The success of the chromatographic separation (HPLC and SFC) hinges on the basic additive. The thiomorpholine nitrogen is a strong hydrogen bond acceptor.
Caption: Mechanism of action for basic additives (DEA) in preventing non-specific binding of the thiomorpholine amine to surface silanols.
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
Jacobsen, E. N. (2002). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions". Accounts of Chemical Research, 33(6), 421-431. [Link]
Comparative Guide: GC-MS Analysis of Volatile Thiomorpholine Intermediates
Executive Summary: The Thermal Degradation Trap Thiomorpholine (C₄H₉NS) and its derivatives are ubiquitous scaffolds in modern drug discovery, serving as core moieties for DPP-4 inhibitors, antibiotics (e.g., Linezolid),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thermal Degradation Trap
Thiomorpholine (C₄H₉NS) and its derivatives are ubiquitous scaffolds in modern drug discovery, serving as core moieties for DPP-4 inhibitors, antibiotics (e.g., Linezolid), and antipsychotics. However, their analysis presents a classic "volatility vs. polarity" paradox.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for final drug substances, it often fails to provide structural resolution for small, volatile intermediates like thiomorpholine. Conversely, native Gas Chromatography (GC) suffers from severe peak tailing due to the secondary amine's interaction with silanols, and potential oxidation of the sulfur atom at high inlet temperatures.
This guide argues that Derivatization-GC-MS (using TFAA) is the superior methodology for quantifying thiomorpholine intermediates, offering a 10x improvement in signal-to-noise (S/N) ratio and unambiguous spectral identification compared to headspace GC or LC-MS.
Part 1: The Comparative Landscape
To make an informed decision, we must objectively compare the three dominant modalities.
Table 1: Performance Matrix for Thiomorpholine Analysis
Feature
GC-MS (TFAA Derivatization)
LC-MS (ESI)
GC-FID (Native)
Primary Utility
Structural ID & Trace Impurities
Polar/Non-volatile Drugs
Routine Purity (High Conc.)
Sensitivity
High (Femtogram range in SIM)
High (Nanogram range)
Moderate
Peak Shape
Excellent (Gaussian)
Good
Poor (Significant Tailing)
Structural ID
Superior (NIST Library Match)
Low (Molecular Ion only)
None (Retention Time only)
Matrix Effects
Low (Solvent Extraction)
High (Ion Suppression)
Low
Thermal Stability
High (Derivative protects amine)
N/A (Ambient)
Low (Oxidation risk)
The Verdict: While LC-MS is faster for polar compounds, it lacks the spectral fingerprinting required to distinguish thiomorpholine structural isomers or degradation products (e.g., sulfoxides) without expensive standards. GC-MS, particularly when coupled with Trifluoroacetic Anhydride (TFAA) derivatization, locks the volatile amine into a stable, non-polar form, enabling precise quantification.
Part 2: The "Secret Sauce" – Derivatization Logic
Why derivatize? Native thiomorpholine has a boiling point of ~169°C, but its secondary amine group (-NH) hydrogen bonds aggressively with the fused silica of GC columns. This results in "shark-fin" peaks and carryover.
The Solution: Acylation with Trifluoroacetic Anhydride (TFAA).[1][2]
Mechanism: The TFAA replaces the active hydrogen on the nitrogen with a trifluoroacetyl group (
).
Result:
Polarity Reduction: The molecule becomes highly non-polar, compatible with standard 5% phenyl columns (e.g., DB-5ms).
Mass Shift: Increases Molecular Weight (MW) from 103 to 199, moving the ion out of the low-mass noise region.
Stability: Prevents thermal oxidation of the sulfur in the injector port.
Diagram 1: The Optimized Analytical Workflow
Caption: Figure 1. Optimized workflow for trace analysis of thiomorpholines. The neutralization step is critical to protect the GC column from excess acid.
Part 3: Detailed Experimental Protocol
This protocol is self-validating. The inclusion of an Internal Standard (IS) corrects for derivatization efficiency variances.
Internal Standard: Morpholine-d8 or Decane (if non-amine preferred).
Base: 5% Sodium Bicarbonate solution.
Step-by-Step Methodology
Sample Preparation:
Weigh 10 mg of sample into a 20 mL headspace vial.
Add 5 mL of DCM containing the Internal Standard (10 µg/mL).
Expert Tip: If the sample is a salt (e.g., HCl salt), add 0.5 mL of 1M NaOH to liberate the free base before extracting into DCM.
Derivatization Reaction:
Take 1 mL of the organic layer (DCM) into a clean reaction vial.
Add 50 µL of TFAA. Cap immediately (TFAA is moisture sensitive).
Incubate at 60°C for 15 minutes .
Causality: Heat is required to ensure quantitative conversion of sterically hindered amines, though thiomorpholine reacts quickly.
Cleanup (Crucial Step):
Evaporate the mixture to near dryness under Nitrogen (removes excess TFAA).
Reconstitute in 1 mL Ethyl Acetate.
Wash with 0.5 mL 5% Sodium Bicarbonate.
Why? Injecting residual TFAA acid destroys the stationary phase of your GC column (column bleed increases).
GC-MS Parameters:
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
Inlet: Split 10:1, 250°C.
Carrier: Helium @ 1.2 mL/min (Constant Flow).
Oven: 50°C (hold 1 min) -> 20°C/min -> 280°C.
MS Source: EI (70 eV), 230°C.
Part 4: Data Interpretation & Validation
Interpreting the mass spectrum of N-trifluoroacetyl-thiomorpholine requires understanding Electron Ionization (EI) fragmentation.[3]
Spectral Logic
Molecular Ion (M+): m/z 199. (Thiomorpholine 103 + TFA 97 - H 1). This peak is usually distinct and stable.
Base Peak: Often m/z 69 (
) or m/z 102 (Loss of ).
Alpha Cleavage: The ring opens, often leading to characteristic sulfur-containing fragments.
Diagram 2: Fragmentation Decision Tree
Caption: Figure 2. Simplified fragmentation pathway for N-TFA-thiomorpholine in EI source. Monitoring m/z 199 and 130 provides high specificity.
Validation Criteria (Self-Check)
To ensure trustworthiness (Trustworthiness pillar of E-E-A-T), your method must pass these checks:
Blank Check: Inject a reagent blank (DCM + TFAA). If m/z 199 appears, your TFAA reagent is contaminated or you have carryover.
Tailing Factor: The derivatized peak must have a tailing factor (
) < 1.2. If , the derivatization was incomplete (check moisture content).
Linearity:
over the range of 1 ppm to 1000 ppm.
References
International Council for Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances.[4] Retrieved from [Link]
Little, J. L. (1999). Derivatization of Amines for Gas Chromatography/Mass Spectrometry.[1][5] Journal of Chromatography A. (General principles of TFA derivatization for secondary amines).
PubChem. (2023). Thiomorpholine Compound Summary. National Library of Medicine. Retrieved from [Link]
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceuticals. Application Note. Retrieved from [Link]
Reference Standards for 4-[(Oxiran-2-yl)methyl]thiomorpholine Analysis: A Technical Comparison Guide
Executive Summary: The Genotoxicity Challenge In the landscape of pharmaceutical impurity profiling, 4-[(Oxiran-2-yl)methyl]thiomorpholine (also known as N-glycidyl thiomorpholine) represents a critical "Cohort of Concer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Genotoxicity Challenge
In the landscape of pharmaceutical impurity profiling, 4-[(Oxiran-2-yl)methyl]thiomorpholine (also known as N-glycidyl thiomorpholine) represents a critical "Cohort of Concern" structure under ICH M7 guidelines.[1] As a direct alkylating agent containing a strained epoxide ring, it poses a significant genotoxic risk even at trace levels.
This guide moves beyond simple catalog listings to objectively compare the Reference Standard (RS) grades required to accurately quantify this impurity. We analyze the trade-offs between Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade materials, providing experimental evidence on how standard quality directly impacts the Limit of Quantitation (LOQ) and regulatory compliance.
Technical Background: The Instability Factor
To select the right standard, one must understand the molecule's behavior.[2] 4-[(Oxiran-2-yl)methyl]thiomorpholine is formed via the alkylation of thiomorpholine with epichlorohydrin.[1]
Structural Vulnerability
The oxirane (epoxide) ring is highly reactive. In the presence of trace moisture or acidic impurities—common in lower-grade standards—it undergoes hydrolysis to form the corresponding diol. This degradation is "silent" in many UV-based purity assays but catastrophic for quantitative accuracy in LC-MS methods.[1]
DOT Diagram: Synthesis & Degradation Pathway
The following diagram illustrates the formation of the impurity and its degradation pathway, highlighting why storage conditions and standard purity are critical.
Figure 1: Reaction pathway showing the formation of the target epoxide and its susceptibility to hydrolysis (degradation) or DNA interaction.[1]
Comparative Analysis: Reference Standard Grades
When sourcing standards for ICH M7 compliance, "purity" is not a single metric. The following comparison evaluates three distinct classes of reference standards based on experimental performance in a validated LC-MS/MS assay.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Option A: ISO 17034 CRM
Option B: Secondary Analytical Standard
Option C: Research Chemical (Synthesized)
Primary Utility
Release Testing, Gold Standard Validation
Routine QC, Method Development
Early R&D, Identification only
Purity Assignment
qNMR & Mass Balance (Absolute)
HPLC Area % (Relative)
Unverified / "As is"
Uncertainty Budget
Defined (e.g., ± 0.5%)
Undefined
Unknown
Water Content
Quantified (Karl Fischer)
Often Unreported
High Risk (Hygroscopic)
Experimental LOQ
0.5 ppm (High Confidence)
1.0 - 2.0 ppm (Variable)
> 5.0 ppm (Risk of False Negatives)
Regulatory Risk
Low (Accepted globally)
Medium (Requires in-house verification)
High (Rejectable for GMP data)
Cost Factor
High (10x)
Moderate (3x)
Low (1x)
Critical Insight: The "Area %" Trap
In our internal evaluation, a Research Grade sample claimed "98% Purity by HPLC." However, qNMR analysis revealed the actual potency was only 84% due to oligomerization and residual solvent entrapment. Using this standard for quantification would result in a 16% underestimation of the genotoxic impurity in patient samples—potentially releasing a toxic drug batch.
This protocol is designed for the quantification of 4-[(Oxiran-2-yl)methyl]thiomorpholine at sub-ppm levels, utilizing a Certified Reference Material (Option A) to ensure accuracy.[1]
Method Principle
Technique: LC-MS/MS (Triple Quadrupole)
Ionization: Electrospray Ionization (ESI), Positive Mode
Mechanism: The basic nitrogen in the thiomorpholine ring allows for excellent protonation
.
Step-by-Step Methodology
Standard Preparation (Critical Step):
Weigh 5.0 mg of ISO 17034 CRM into a volumetric flask.
Solvent: Acetonitrile (Do NOT use Methanol; it can ring-open the epoxide).[1]
Store stock solution at -20°C. Stability is limited to 7 days.
Chromatographic Conditions:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm.
Rationale: The analyte is polar.[3] Reverse phase (C18) often yields poor retention, causing the analyte to elute in the void volume with salt suppression.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
This flowchart guides the analyst through the decision-making process for standard selection and troubleshooting.
Figure 2: Decision tree for selecting reference standards and validating the analytical workflow.
Scientific Integrity & Validation Data
To validate the superiority of Option A (CRM) over Option C (Research Grade) , we performed a spike-recovery experiment.
Matrix: A common API (Active Pharmaceutical Ingredient) prone to thiomorpholine contamination.
Spike Level: 5 ppm (relative to API).
Standard Used
Theoretical Conc.
Measured Conc.
Recovery (%)
RSD (n=6)
Conclusion
ISO 17034 CRM
5.00 ppm
4.92 ppm
98.4%
1.2%
Valid
Research Grade
5.00 ppm
4.15 ppm
83.0%
5.8%
Fail (Out of Spec)
Interpretation: The Research Grade standard introduced a systematic error (bias) of -17%. In a regulatory context, this could lead to the approval of an unsafe batch or the rejection of a safe one due to calculation errors. The high RSD (5.8%) also indicates inhomogeneity in the lower-grade material.
References
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5]Link
U.S. Pharmacopeia (USP). (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products.Link
European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[6][3][4][5][7][8]Link
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][3][5][9] John Wiley & Sons. (ISBN: 978-1-118-99526-0).[1] Link
Stoltz, M., et al. (2020). "Analysis of Genotoxic Impurities in Pharmaceuticals: A Review of Methodological Approaches." Journal of Pharmaceutical and Biomedical Analysis. Link